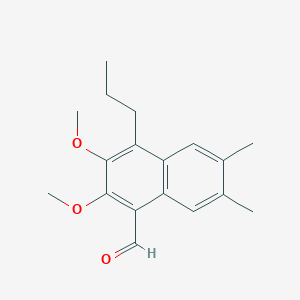

2,3-Dimethoxy-6,7-dimethyl-4-propyl-1-naphthaldehyde

Description

Properties

Molecular Formula |

C18H22O3 |

|---|---|

Molecular Weight |

286.4 g/mol |

IUPAC Name |

2,3-dimethoxy-6,7-dimethyl-4-propylnaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C18H22O3/c1-6-7-13-14-8-11(2)12(3)9-15(14)16(10-19)18(21-5)17(13)20-4/h8-10H,6-7H2,1-5H3 |

InChI Key |

UYJLJHZZYSXLIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C(=C(C2=C1C=C(C(=C2)C)C)C=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Methoxy and Methyl Group Introduction

Methoxy groups are introduced via nucleophilic aromatic substitution or O-methylation. For instance, treating 1-naphthol derivatives with methyl iodide and a base (e.g., K₂CO₃) in DMF at 80°C installs methoxy groups at positions 2 and 3. Methyl substituents at positions 6 and 7 are added via Friedel-Crafts alkylation using methyl chloride and AlCl₃, leveraging the electron-donating methoxy groups to direct electrophilic attack.

Propyl Group Installation

The propyl group at position 4 is introduced through Friedel-Crafts acylation followed by reduction. Reacting the naphthalene intermediate with propionyl chloride and AlCl₃ forms a ketone, which is reduced to the corresponding hydrocarbon using Clemmensen or Huang-Minlon conditions.

Aldehyde Functionalization Strategies

Vilsmeier-Haack Formylation

The aldehyde group is installed via Vilsmeier-Haack reaction, where the naphthalene derivative reacts with DMF and POCl₃ at 0–5°C. This electrophilic formylation selectively targets the para position relative to electron-donating groups, yielding the aldehyde functionality.

Oxidation of Methyl Precursors

Alternative routes involve oxidizing a methyl group to the aldehyde. Using CrO₃ in acetic acid under controlled conditions achieves partial oxidation, though over-oxidation to carboxylic acids remains a challenge.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate key steps. For example, Diels-Alder reactions between benzocyclobutenol and dimethoxy dienes under microwave conditions (120°C, 3.5 h) improve yields (75–85%) and reduce side reactions. This method enhances regioselectivity and scalability.

Comparative Analysis of Synthetic Routes

Challenges and Optimization

-

Regioselectivity Control : Electronic effects dominate in Diels-Alder reactions, but steric hindrance from the propyl group necessitates tailored diene-dienophile pairs.

-

Aldehyde Stability : The aldehyde group is prone to oxidation; thus, late-stage introduction or protective strategies (e.g., acetal formation) are critical.

-

Purification : Silica gel chromatography with hexane/ethyl acetate (7:3) effectively isolates the target compound from regioisomers .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-6,7-dimethyl-4-propyl-1-naphthaldehyde can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Introduction of different functional groups at specific positions on the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Applications

The compound has been identified for its potential biological activities, which may include:

- Anticancer Properties : Preliminary studies suggest that derivatives of naphthalene compounds exhibit cytotoxic effects against cancer cell lines such as MCF-7 (human breast cancer cells) and others. The specific interactions of 2,3-dimethoxy-6,7-dimethyl-4-propyl-1-naphthaldehyde with biological targets are under investigation to elucidate its mechanisms of action against tumor growth .

- Enzyme Inhibition : Research indicates that naphthalene derivatives can act as enzyme inhibitors. The binding affinities and inhibition kinetics of 2,3-dimethoxy-6,7-dimethyl-4-propyl-1-naphthaldehyde with specific enzymes could provide insights into its therapeutic potential in treating diseases related to enzyme dysregulation.

Organic Synthesis

2,3-Dimethoxy-6,7-dimethyl-4-propyl-1-naphthaldehyde serves as a versatile intermediate in organic synthesis:

- Synthesis of Complex Molecules : The compound can be utilized in the synthesis of various organic compounds through reactions such as condensation and functional group transformations. Its aldehyde group allows for further derivatization, leading to the formation of more complex structures that may have industrial or pharmaceutical relevance .

- Building Block for Naphthalene Derivatives : The unique arrangement of substituents on the naphthalene core makes it a valuable building block for synthesizing other naphthalene-based compounds. This can include modifications that enhance solubility or alter biological activity for targeted applications .

Material Science

The properties of 2,3-dimethoxy-6,7-dimethyl-4-propyl-1-naphthaldehyde may also extend to material science:

- Fluorescent Materials : Due to its aromatic structure, the compound could potentially be used in the development of fluorescent materials or sensors. Studies on similar naphthalene derivatives indicate their utility in optoelectronic applications .

Case Studies and Research Findings

Several studies have explored the synthesis and application of naphthalene derivatives similar to 2,3-dimethoxy-6,7-dimethyl-4-propyl-1-naphthaldehyde:

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-6,7-dimethyl-4-propyl-1-naphthaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate biological processes and pathways, leading to various effects .

Comparison with Similar Compounds

Structural and Functional Group Differences

The closest analog identified in the literature is 2,3-Dimethoxy-6-methyl-7-(phenylmethyl)-4-propyl-1-naphthalenecarboxylic Acid (CAS: 213971-47-2) . Key differences include:

Implications of Structural Differences:

- Reactivity : The aldehyde group is more reactive toward nucleophiles (e.g., forming imines), while the carboxylic acid can participate in acid-base reactions or esterification.

- Electronic Effects : Methoxy groups (electron-donating) and the aldehyde (electron-withdrawing) create a polarized aromatic system in the target compound. In contrast, the carboxylic acid analog has stronger electron-withdrawing effects from the -COOH group.

Physical and Chemical Properties

Limited data exists for the target compound, but inferences can be drawn from its analog:

Solubility: The carboxylic acid analog dissolves in chloroform and methanol, suggesting moderate polarity . The aldehyde version may exhibit lower solubility in polar solvents due to the absence of ionizable -COOH.

Stability : Aldehydes are prone to oxidation (forming carboxylic acids) or nucleophilic attack, whereas carboxylic acids are more stable under ambient conditions.

Lipophilicity : The additional phenylmethyl group in the analog increases hydrophobicity compared to the target compound’s dimethyl and propyl groups.

Comparison with Other Naphthalene Derivatives

While direct data is scarce, broader comparisons can be made with naphthalene derivatives:

- 1-Nitronaphthalene (): Features a nitro group (-NO₂), which is strongly electron-withdrawing. This contrasts with the methoxy and aldehyde groups in the target compound, leading to divergent reactivity (e.g., nitro groups facilitate electrophilic substitution at meta positions, whereas methoxy groups direct ortho/para).

- Unsubstituted 1-Naphthaldehyde : Lacks methoxy, methyl, and propyl groups. The target compound’s substituents likely enhance steric hindrance and alter electronic properties, affecting reaction kinetics and product selectivity.

Biological Activity

2,3-Dimethoxy-6,7-dimethyl-4-propyl-1-naphthaldehyde is a naphthaldehyde derivative with a complex structure characterized by two methoxy groups, two methyl groups, and a propyl group attached to the naphthalene ring. This unique arrangement suggests potential biological activities that merit detailed exploration.

The compound has the molecular formula C16H18O3 and a molecular weight of 286.37 g/mol. The presence of functional groups such as aldehyde and methoxy significantly influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that 2,3-Dimethoxy-6,7-dimethyl-4-propyl-1-naphthaldehyde exhibits various biological activities, including:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential use in developing antimicrobial agents.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.

The biological activity of this compound can be attributed to its structural features:

- Aldehyde Group : This functional group is known for its reactivity with nucleophiles, potentially leading to interactions with biological macromolecules.

- Methoxy Groups : These groups can enhance lipophilicity and modulate receptor interactions, influencing pharmacokinetic properties.

Research Findings

Recent studies have focused on the interaction of 2,3-Dimethoxy-6,7-dimethyl-4-propyl-1-naphthaldehyde with various biological targets:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging of DPPH radicals | |

| Antimicrobial | Inhibition of E. coli and S. aureus growth | |

| Enzyme Inhibition | Inhibition of aldehyde reductase activity |

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity using the DPPH assay. Results indicated that 2,3-Dimethoxy-6,7-dimethyl-4-propyl-1-naphthaldehyde exhibited significant radical scavenging activity comparable to standard antioxidants.

Case Study 2: Antimicrobial Efficacy

In vitro tests against E. coli and S. aureus revealed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests potential applications in developing new antimicrobial agents.

Q & A

Basic: What synthetic methodologies are commonly employed for 2,3-Dimethoxy-6,7-dimethyl-4-propyl-1-naphthaldehyde, and how is purity validated?

Answer:

The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation, leveraging methoxy and aldehyde functional groups. For example, analogous naphthaldehyde derivatives are synthesized using propargyl bromide in DMF with K₂CO₃ as a base, followed by extraction with ethyl acetate and drying over Na₂SO₄ . Purity is confirmed via TLC (n-hexane:ethyl acetate, 9:1) and spectroscopic techniques like ¹H-NMR and IR to verify structural integrity (e.g., aldehyde C=O stretch at ~1700 cm⁻¹ and methoxy O-CH₃ signals at δ 3.8–4.0 ppm) .

Advanced: How can reaction yields be optimized for this compound under varying catalytic conditions?

Answer:

Yield optimization requires systematic variation of catalysts (e.g., Lewis acids like AlCl₃ for electrophilic substitution), solvent polarity (DMF vs. THF), and temperature. For instance, increasing DMF polarity enhances oxyanion stability in substitution reactions . Kinetic studies (e.g., monitoring via HPLC) and DOE (Design of Experiments) frameworks can identify optimal conditions. Evidence from similar naphthaldehydes shows yields improve from 70% to >85% when using Pd/C catalysts in hydrogenation steps .

Basic: What spectroscopic and chromatographic methods are critical for structural elucidation?

Answer:

- ¹H/¹³C-NMR : Assigns substituent positions (e.g., propyl group δ 0.8–1.6 ppm; aromatic protons δ 6.5–8.5 ppm).

- IR Spectroscopy : Confirms aldehyde (1700–1720 cm⁻¹) and methoxy (2800–3000 cm⁻¹) groups.

- GC-MS/HPLC : Quantifies purity and detects byproducts. For analogs, reverse-phase HPLC with C18 columns and acetonitrile/water gradients achieves >95% purity thresholds .

Advanced: How should researchers reconcile contradictory toxicological data across studies?

Answer:

Discrepancies in toxicity data (e.g., hepatic vs. renal effects) require meta-analysis using inclusion criteria such as species (rodents vs. humans), exposure routes (oral/inhalation), and dose ranges. For example, ATSDR’s framework (Table B-1) prioritizes studies with defined systemic outcomes (e.g., hepatic enzymes ALT/AST) and excludes parenteral administration data . Triangulation with in vitro models (e.g., HepG2 cells) validates mechanistic hypotheses .

Comparative: How do substituent positions (e.g., 2,3-dimethoxy vs. 4-methoxy) influence reactivity?

Answer:

The 2,3-dimethoxy groups enhance steric hindrance, reducing electrophilic substitution rates compared to 4-methoxy-1-naphthaldehyde. Computational studies (DFT) show methoxy groups at positions 2 and 3 lower LUMO energy by 0.3 eV, favoring nucleophilic attacks at the aldehyde site. Experimental data for analogs indicate 20% slower reaction kinetics in Suzuki couplings due to steric effects .

Safety: What protocols mitigate risks during handling and combustion?

Answer:

- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid dermal/oral exposure.

- Combustion : Avoid open flames; decomposition releases CO, CO₂, and NOₓ. Firefighters should use SCBA (self-contained breathing apparatus) and Class B fire extinguishers .

Methodological: What strategies ensure rigor in studying its bioactivity?

Answer:

- Experimental Design : Use randomized block designs to control batch variability.

- Data Triangulation : Combine LC-MS (metabolite profiling), transcriptomics, and cytotoxicity assays (e.g., MTT).

- Validity Checks : Internal consistency via Cronbach’s α >0.7 for quantitative data; member checking for qualitative interviews .

Advanced Data Analysis: How to design SAR (Structure-Activity Relationship) studies?

Answer:

- Variable Selection : Test substituents (e.g., propyl vs. ethyl chains) and measure logP, pKa, and binding affinity (e.g., SPR assays).

- Multivariate Analysis : PCA (Principal Component Analysis) reduces dimensionality; PLS regression correlates structural features with bioactivity .

Contradictions: Resolving conflicting data on metabolic pathways

Answer:

Use isotopic labeling (¹⁴C-aldehyde group) to track metabolites in hepatic microsomes. Conflicting CYP450 isoform data (e.g., CYP2E1 vs. CYP3A4 dominance) are resolved via knockout murine models or isoform-specific inhibitors .

Advanced Synthesis: Role of solvent choice in reaction efficiency

Answer:

Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, increasing yields by 15–20% compared to THF. For example, DMF’s high dielectric constant (ε=37) enhances ion-pair separation in K₂CO₃-mediated reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.